molecular formula C21H23ClN2O5S B571473 Chlorpromazine N-Oxide Maleic Acid Salt CAS No. 18683-80-2

Chlorpromazine N-Oxide Maleic Acid Salt

Cat. No.: B571473
CAS No.: 18683-80-2
M. Wt: 450.934
InChI Key: GYYYKWIEAVRKDQ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorpromazine N-Oxide Maleic Acid Salt is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is known for its applications in various fields, including neurology and analytical chemistry. Chlorpromazine itself is widely used to treat conditions such as schizophrenia, bipolar disorder, and severe behavioral problems in children .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlorpromazine N-Oxide Maleic Acid Salt involves the oxidation of chlorpromazine to form chlorpromazine N-oxide, followed by the reaction with maleic acid to form the salt. The oxidation process typically uses oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Chlorpromazine N-Oxide Maleic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the N-oxide back to the parent chlorpromazine compound.

    Substitution: The phenothiazine ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chlorpromazine N-oxide .

Scientific Research Applications

Chlorpromazine N-Oxide Maleic Acid Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Chlorpromazine N-Oxide Maleic Acid Salt is primarily related to its parent compound, chlorpromazine. Chlorpromazine acts as a dopamine receptor antagonist, blocking the postsynaptic mesolimbic dopaminergic receptors in the brain. This action helps in reducing psychotic symptoms and stabilizing mood. Additionally, chlorpromazine has antihistaminergic and antiserotonergic effects, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    Chlorpromazine: The parent compound, widely used as an antipsychotic.

    Promazine: Another phenothiazine derivative with similar antipsychotic properties.

    Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.

Uniqueness: Chlorpromazine N-Oxide Maleic Acid Salt is unique due to its specific chemical structure, which combines the properties of chlorpromazine N-oxide and maleic acid. This combination enhances its stability and solubility, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYYKWIEAVRKDQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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